(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
CAS No.: 17577-28-5
Cat. No.: VC21006905
Molecular Formula: C22H22O2P.Cl
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17577-28-5 |
---|---|
Molecular Formula | C22H22O2P.Cl |
Molecular Weight | 385.8 g/mol |
IUPAC Name | (2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride |
Standard InChI | InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |
Standard InChI Key | DJGHVEPNEJKZBF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES | CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Physical and Chemical Properties
Identification and Basic Properties
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride, also known as (Ethoxycarbonylmethyl)triphenylphosphonium chloride, is identified by the CAS number 17577-28-5 and European Community (EC) Number 241-548-2 . The compound possesses several key characteristics that define its behavior in chemical reactions and storage conditions.
Table 1: Basic Properties of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride
Property | Value |
---|---|
CAS Number | 17577-28-5 |
Molecular Formula | C₂₂H₂₂ClO₂P |
Molecular Weight | 384.84 g/mol |
Melting Point | 120-123 °C (decomposition) |
Physical State | White solid |
Solubility | Hygroscopic (absorbs moisture from air) |
The compound features a triphenylphosphonium group attached to an ethoxycarbonyl moiety, which contributes to its reactivity in various chemical transformations . Its structural configuration allows it to participate in numerous reactions, particularly those involving carbonyl compounds.
Structural Characteristics
The structure of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride consists of a central phosphorus atom bonded to three phenyl groups and an ethoxycarbonylmethyl chain, with chloride serving as the counter ion. This arrangement contributes to its stability while maintaining sufficient reactivity for its applications in organic synthesis.
The compound exists as a salt, with the positively charged phosphonium cation balanced by the chloride anion. This ionic character influences its solubility profile and interaction with various solvents. The presence of the ethoxy group in the ethoxycarbonylmethyl chain provides steric hindrance that affects its reaction pathways and selectivity in chemical transformations.
Applications in Chemical Research
Use in Wittig Reactions
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride serves as a critical reagent in Wittig reactions, which are valuable tools for carbon-carbon bond formation. The compound's ability to form stabilized ylides makes it particularly useful for synthesizing α,β-unsaturated esters.
In organic synthesis, this phosphonium salt reacts with bases to form ylides that can then react with aldehydes or ketones to create new carbon-carbon double bonds with defined geometry. This property makes it valuable in the construction of complex molecular frameworks required in pharmaceutical and fine chemical synthesis.
Hazard Code | Description | Severity |
---|---|---|
H315 | Causes skin irritation | Warning |
H319 | Causes serious eye irritation | Warning |
H335 | May cause respiratory irritation | Warning |
These hazard classifications are supported by 100% agreement among reporting companies to the ECHA Classification & Labeling Inventory .
Comparative Analysis with Related Compounds
Several compounds share structural or functional similarities with (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride. Understanding these relationships helps contextualize its chemical behavior and applications.
Table 3: Comparison with Related Phosphonium Compounds
Compound | Molecular Formula | Key Differences | Applications |
---|---|---|---|
(2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide | C₂₂H₂₂BrO₂P | Contains bromide instead of chloride as counter ion | Similar application in Wittig reactions |
Triphenylphosphine oxide | C₁₈H₁₅OP | Oxidized form of triphenylphosphine; lacks ester group | Used as a ligand in coordination chemistry |
Carbethoxymethyl triphenylphosphonium chloride | C₂₂H₂₂ClO₂P | Alternative name for the same compound | Identical applications |
The reactivity of these phosphonium salts is primarily determined by the nature of the counter ion and the substituents attached to the phosphorus atom. The chloride counter ion in (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride influences its solubility and reactivity compared to its bromide analog, though they serve similar synthetic purposes.
Recent Research Developments
The application of (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride in anticancer drug development represents one of the most promising recent research directions for this compound. As demonstrated in the synthesis of pyridoxine-based doxorubicin derivatives, this phosphonium salt plays a crucial role in creating compounds with potentially improved therapeutic profiles .
Doxorubicin, while effective as an anticancer agent, suffers from significant limitations including cardiotoxicity, myelosuppression, and other side effects. The novel derivatives synthesized using (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride demonstrate mechanisms of action that differ from conventional doxorubicin, potentially addressing some of these limitations .
The research indicates that DOX-2, synthesized with the help of this phosphonium salt, operates through cell cycle modulation and apoptosis induction via the mitochondrial pathway, rather than through DNA intercalation which is the primary mechanism of conventional doxorubicin . This mechanistic difference may explain the improved selectivity and reduced toxicity observed with this derivative.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume